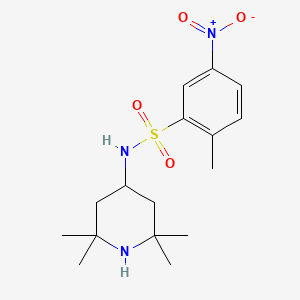

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Descripción

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with a nitro group and a tetramethylpiperidinyl moiety. It is used in the synthesis of inhibitors for cancer-related enzymes and other therapeutic agents .

Propiedades

IUPAC Name |

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-11-6-7-13(19(20)21)8-14(11)24(22,23)17-12-9-15(2,3)18-16(4,5)10-12/h6-8,12,17-18H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYJRZAACNAOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps One common method starts with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group at the 5-positionThe reaction conditions often involve the use of strong acids or bases and organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .

Comparación Con Compuestos Similares

Similar Compounds

2-methyl-5-nitrobenzenesulfonamide: Lacks the tetramethylpiperidinyl group but shares the benzenesulfonamide core.

2-methyl-4-nitroimidazole: Contains a nitro group and a methyl group but has an imidazole ring instead of a benzenesulfonamide structure.

Uniqueness

The uniqueness of 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the tetramethylpiperidinyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Actividad Biológica

2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H22N4O4S

- Molar Mass : 342.41 g/mol

- CAS Number : 786641-48-3

The compound's biological activity is largely attributed to its nitro group and sulfonamide moiety. Nitro compounds generally exert their effects by undergoing reduction to form reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. The sulfonamide group contributes to the compound's ability to inhibit specific enzymes and pathways.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. They often act by generating reactive nitrogen species that damage bacterial DNA. For instance, studies have shown that nitro derivatives can inhibit the growth of various pathogens through mechanisms involving DNA binding and oxidative stress induction .

| Pathogen Tested | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth at low concentrations |

| Staphylococcus aureus | Significant reduction in viability |

| Candida albicans | Moderate antifungal activity |

2. Antitumoral Activity

Research indicates that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting tumor cells in low oxygen environments. This selectivity is crucial for developing effective cancer therapies. The compound has shown promise in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines .

3. Anti-inflammatory Properties

The sulfonamide moiety is associated with anti-inflammatory effects. It has been reported that similar compounds inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation. In vitro studies have demonstrated that the compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including 2-methyl-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide against a panel of bacteria and fungi. The results indicated a strong correlation between the structure of the nitro group and the compound's antimicrobial potency.

Case Study 2: Cancer Cell Line Testing

In a series of experiments using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation.

Q & A

Q. Key Characterization Tools :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro group at C5, piperidine linkage).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 395.18).

Advanced Question: How can crystallographic disorder in the piperidine ring be resolved during X-ray diffraction analysis?

Methodological Answer:

Disorder in the 2,2,6,6-tetramethylpiperidin-4-yl group (common in bulky substituents) requires:

Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve overlapping electron density .

Refinement Strategies :

- Multi-Component Modeling : Split the piperidine ring into two or more conformers using software like SHELXL .

- Occupancy Refinement : Assign partial occupancies to disordered atoms while maintaining geometric restraints (e.g., bond lengths/angles).

Validation : Check residual density maps (e.g., Fo-Fc) to ensure no unmodeled features remain .

Basic Question: What spectroscopic techniques are critical for confirming the nitro group’s position in this compound?

Methodological Answer:

- IR Spectroscopy : A strong absorption band near 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirms nitro group presence .

- ¹H NMR : Deshielded aromatic protons adjacent to the nitro group (e.g., H-4 and H-6 in the benzene ring) show downfield shifts (δ ~8.2–8.5 ppm) .

- UV-Vis : A λmax near 260–280 nm (π→π* transition of nitrobenzene) supports electronic conjugation .

Advanced Question: How do steric effects from the tetramethylpiperidine group influence reaction kinetics in further functionalization?

Methodological Answer:

The bulky 2,2,6,6-tetramethylpiperidine group imposes steric hindrance, affecting:

Nucleophilic Substitution : Reduced reactivity at the sulfonamide nitrogen due to restricted access. Kinetic studies (e.g., monitoring by HPLC) show slower rates compared to less hindered analogs .

Catalytic Hydrogenation : Selective reduction of the nitro group to an amine requires optimized conditions (e.g., Pd/C in ethanol at 50 psi H₂) to avoid side reactions .

DFT Calculations : Modeling using Gaussian or ORCA reveals increased activation energies for reactions at the sulfonamide nitrogen .

Basic Question: What solvents and conditions are optimal for recrystallizing this sulfonamide?

Methodological Answer:

- Solvent Selection : Ethanol/water (4:1 v/v) achieves high yields (~85%) with minimal impurities. Avoid DMF or DMSO due to high boiling points .

- Temperature Gradient : Dissolve the compound in hot ethanol (~70°C), then slowly add water at 4°C to induce crystallization.

- Crystal Quality : Needle-like crystals suitable for XRD form under slow evaporation .

Advanced Question: How can conflicting NMR data (e.g., unexpected splitting) be analyzed for this compound?

Methodological Answer:

Unexpected splitting may arise from:

Dynamic Effects : Restricted rotation of the sulfonamide group (e.g., atropisomerism). Variable-temperature NMR (25–80°C) can coalesce split signals .

Impurity Identification : Compare experimental ¹³C NMR with computed spectra (e.g., using ACD/Labs or MestReNova) to detect minor isomers .

2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE between piperidine methyl groups and aromatic protons) .

Basic Question: What are the key stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Protect from UV light (amber vials) to prevent nitro group degradation .

- Moisture Control : Store under desiccant (silica gel) in airtight containers to avoid hydrolysis of the sulfonamide .

- Temperature : Long-term storage at –20°C maintains stability >2 years (HPLC purity >98%) .

Advanced Question: How does the electronic nature of the nitro group affect hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

The nitro group acts as a hydrogen-bond acceptor, influencing packing:

X-ray Analysis : N–H⋯O hydrogen bonds (donor: piperidine NH; acceptor: nitro O) form 1D chains along the b-axis (distance ~3.01 Å) .

Layered Packing : Adjacent molecules arrange into sheets parallel to the bc-plane, stabilized by dipole interactions from the sulfonamide and nitro groups .

Disorder Mitigation : Steric bulk from tetramethylpiperidine prevents π-stacking, reducing lattice strain .

Basic Question: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophile) and LUMO (aromatic ring) energies using DFT (B3LYP/6-311+G(d,p)). A smaller HOMO-LUMO gap indicates higher reactivity .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro-substituted benzene) to predict attack sites .

Advanced Question: How to design analogs with improved solubility while retaining bioactivity?

Methodological Answer:

- Structural Modifications :

- Piperidine Substituents : Replace methyl groups with polar groups (e.g., hydroxyl or amine) to enhance aqueous solubility .

- Sulfonamide Modifications : Introduce sulfonate salts (e.g., –SO₃Na) or PEGylated chains .

- LogP Optimization : Use HPLC-derived logP values to balance hydrophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.